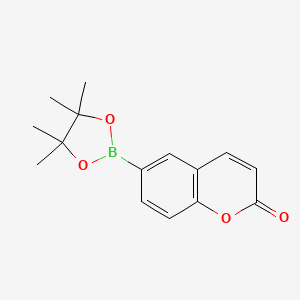

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

Description

BenchChem offers high-quality 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCMMBPRFQZUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure marries the privileged coumarin scaffold, a core component of numerous biologically active compounds, with the versatile pinacol boronic ester functional group. This strategic combination makes it a valuable building block for creating complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

The coumarin (2H-chromen-2-one) nucleus is renowned for its wide range of pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities. The pinacol boronic ester, meanwhile, is a stable, easy-to-handle precursor for Suzuki-Miyaura coupling, one of the most robust methods for forming carbon-carbon bonds. This guide provides a comprehensive technical overview of the compound's properties, synthesis, reactivity, and potential applications, designed to empower researchers in its effective utilization.

Physicochemical Properties and Characterization

The precise physical properties of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one are not extensively documented in peer-reviewed literature, with data primarily available through chemical suppliers.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one | - |

| Synonyms | Coumarin-6-boronic acid pinacol ester | [1] |

| CAS Number | 1408287-07-9 | [2] |

| Molecular Formula | C₁₅H₁₇BO₄ | [2] |

| Molecular Weight | 272.10 g/mol | [2] |

| Appearance | Typically a white to off-white solid | General Observation |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Dioxane, DMF, DMSO) | - |

| Storage | Store under inert atmosphere at 2-8°C, sealed in a dry environment | [3] |

Structural Characterization

Standard spectroscopic techniques are essential for verifying the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a sharp singlet around δ 1.2-1.4 ppm integrating to 12 protons for the four equivalent methyl groups on the pinacol ring. Aromatic protons on the coumarin core would appear in the δ 7.0-8.0 ppm region, with characteristic coupling patterns. The two vinyl protons of the pyrone ring would also be present.

-

¹³C NMR : Key signals would include the lactone carbonyl carbon (~160 ppm), aromatic and vinyl carbons (110-155 ppm), the carbons of the pinacol ring (~84 ppm), and the methyl carbons (~25 ppm).

-

¹¹B NMR : A single resonance in the range of δ 20-30 ppm is characteristic of a tri-coordinate boronate ester, confirming the integrity of the functional group.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would reveal the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.

-

Infrared (IR) Spectroscopy : A strong absorption band around 1700-1740 cm⁻¹ is indicative of the α,β-unsaturated lactone carbonyl stretch. C-O and C-B stretching vibrations would also be present at lower frequencies.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing aryl boronic esters is the Miyaura borylation reaction .[4] This palladium-catalyzed process couples an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

The logical precursor for 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is 6-bromo-2H-chromen-2-one. The causality of this choice rests on the high efficiency and functional group tolerance of the Miyaura borylation, which allows for the direct conversion of the C-Br bond to a C-B bond without affecting the sensitive lactone ring of the coumarin.

Representative Experimental Protocol: Miyaura Borylation

-

Reagent Setup : To an oven-dried Schlenk flask, add 6-bromo-2H-chromen-2-one (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 2-3 mol%).

-

Solvent and Degassing : Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Reaction : Heat the mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Mechanistic Rationale

The choice of reagents is critical for a successful transformation.

-

Catalyst : Pd(dppf)Cl₂ is a robust and highly efficient precatalyst. The dppf ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.

-

Base : A weak base like potassium acetate (KOAc) is crucial.[4] Its primary role is to facilitate the transmetalation step by forming an acetato-palladium complex, which is more reactive towards the diboron reagent than the bromo-palladium complex.[4] A strong base would risk competing Suzuki-Miyaura coupling between the product and unreacted starting material.[4]

-

Boron Source : Bis(pinacolato)diboron is a stable, crystalline solid that is easy to handle and serves as the source of the boronate ester moiety.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Chemical Reactivity and Synthetic Utility

The primary utility of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction . This reaction forges a new C-C bond between the coumarin core at position 6 and a wide variety of sp²- or sp³-hybridized carbon atoms (from aryl, heteroaryl, vinyl, or alkyl halides/triflates).[5]

This capability is paramount in drug discovery for structure-activity relationship (SAR) studies, allowing for the rapid synthesis of a library of analogs where diverse substituents can be installed at the 6-position of the coumarin.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Setup : In a microwave vial or Schlenk tube, combine 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one (1.1 equiv), the desired aryl or heteroaryl halide (Ar-X, 1.0 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition : Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%).

-

Solvent and Degassing : Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly with argon.

-

Reaction : Heat the reaction to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) until completion, as monitored by TLC or LC-MS.[6]

-

Work-up : After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude material by column chromatography or recrystallization.

Mechanistic Rationale

The success of the Suzuki coupling hinges on the interplay of the catalyst, base, and solvent system.

-

Catalyst : Pd(PPh₃)₄ is a classic, effective catalyst for a wide range of substrates. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced catalysts with specialized phosphine ligands (like XPhos or SPhos) may be required.

-

Base : The base (e.g., K₂CO₃) is essential for activating the boronic ester.[5] It facilitates the formation of a more nucleophilic "ate" complex ([ArB(OR)₃]⁻), which is necessary for the transmetalation step.[5]

-

Solvent : A mixture of an organic solvent (like dioxane or toluene) and water is common. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active "ate" complex.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The true value of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one lies in its application as a versatile building block.

-

Drug Discovery : The coumarin scaffold is present in many natural products and synthetic compounds with potent biological activity. By using this reagent, medicinal chemists can systematically modify the 6-position of the coumarin ring to probe interactions with biological targets and optimize pharmacokinetic properties. For example, aryl-substituted coumarins have been investigated as potent and selective kinase inhibitors and anticancer agents.[7]

-

Materials Science : Coumarin derivatives are well-known for their fluorescent properties. The extended π-conjugation created by Suzuki coupling can be used to tune the photophysical properties (absorption/emission wavelengths, quantum yield) of the molecule. This allows for the rational design of novel fluorescent probes, sensors, and organic light-emitting diode (OLED) materials.

-

Agrochemicals : The development of novel pesticides and herbicides often relies on the synthesis of biaryl compounds, for which the Suzuki coupling is a key enabling technology.

Conclusion

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a high-value synthetic intermediate that provides a reliable and efficient entry point for the chemical elaboration of the coumarin scaffold. Its stability, ease of handling, and predictable reactivity in Miyaura borylation and Suzuki-Miyaura coupling reactions make it an indispensable tool for researchers. A thorough understanding of its properties and the mechanistic principles governing its reactivity empowers scientists to accelerate the discovery and development of new pharmaceuticals, functional materials, and other advanced chemical entities.

References

-

Chudasama, V., et al. (2011). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 353-356. Available at: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

-

PubChem. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. Available at: [Link]

-

MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]

-

ResearchGate. Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

-

ResearchGate. One-pot protocol for borylation and Suzuki–Miyaura coupling. Available at: [Link]

-

DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

MDPI. A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

Sources

- 1. 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | 1408287-07-9 [amp.chemicalbook.com]

- 2. 1408287-07-9|6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

This guide provides a comprehensive technical overview for the synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, a valuable building block in medicinal chemistry and drug discovery. The coumarin scaffold is a privileged structure in numerous biologically active compounds, and its functionalization with a boronic ester at the 6-position opens avenues for diverse downstream applications, primarily through Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental considerations.

Introduction: The Significance of Borylated Coumarins

Coumarins (2H-chromen-2-ones) and their derivatives are a class of heterocyclic compounds widely distributed in nature and exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1] The strategic introduction of a boronic ester, specifically the pinacol boronate group (tetramethyl-1,3,2-dioxaborolan-2-yl), onto the coumarin core at the 6-position transforms it into a versatile synthetic intermediate. This transformation is pivotal for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the facile introduction of a wide array of aryl, heteroaryl, or vinyl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is most effectively achieved through the Miyaura borylation reaction of a corresponding 6-halocoumarin, typically 6-bromo-2H-chromen-2-one. This reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][3]

The Core Synthesis: Miyaura Borylation of 6-Bromo-2H-chromen-2-one

The cornerstone of this synthesis is the Miyaura borylation, a robust and widely utilized method for the formation of carbon-boron bonds.[2][3] The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Reaction Mechanism

The catalytic cycle of the Miyaura borylation is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (6-bromo-2H-chromen-2-one) to form a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex, transferring a boryl group to the palladium center and displacing the halide.

-

Reductive Elimination: The resulting Pd(II)-boryl complex undergoes reductive elimination to furnish the desired aryl boronic ester product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

Figure 1: A simplified diagram illustrating the catalytic cycle of the Miyaura borylation reaction for the synthesis of aryl boronic esters.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one based on established Miyaura borylation methodologies. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 6-Bromo-2H-chromen-2-one | 225.04 | 1.0 | 225 mg |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 | 305 mg |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.03 | 22 mg |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 294 mg |

| 1,4-Dioxane (anhydrous) | 88.11 | - | 10 mL |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2H-chromen-2-one (1.0 mmol, 225 mg), bis(pinacolato)diboron (1.2 mmol, 305 mg), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 22 mg), and potassium acetate (3.0 mmol, 294 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Extraction: Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one as a solid.

Causality Behind Experimental Choices

-

Starting Material: 6-Bromo-2H-chromen-2-one is the preferred starting material over the corresponding chloro or iodo derivatives due to its optimal balance of reactivity and stability. Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed reactions and are more cost-effective than aryl iodides.

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Miyaura borylation reactions. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle efficiently. Other palladium catalysts with suitable phosphine ligands can also be employed.

-

Base: Potassium acetate (KOAc) is a crucial component of the reaction. [2]It is a mild base that is effective in promoting the transmetalation step without causing significant side reactions, such as the premature Suzuki coupling of the product with the starting material. Stronger bases can lead to the formation of undesired biaryl byproducts. [4]* Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most commonly used diboron reagent for this transformation. The resulting pinacol boronic ester is stable, can be easily purified by chromatography, and is generally crystalline. [3]* Solvent: Anhydrous 1,4-dioxane is a common solvent for Miyaura borylation reactions as it effectively solubilizes the reactants and is stable at the required reaction temperatures. Other polar aprotic solvents like DMF or toluene can also be used. The use of an anhydrous solvent is critical to prevent the hydrolysis of the diboron reagent and the final product.

Characterization of the Final Product

The structure and purity of the synthesized 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the presence of the coumarin scaffold and the pinacol boronate group. The characteristic singlet for the twelve methyl protons of the pinacol group is expected around δ 1.3 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which corresponds to the molecular formula C₁₅H₁₇BO₄.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the lactone carbonyl group of the coumarin ring, typically in the range of 1700-1740 cm⁻¹.

Applications in Drug Discovery and Development

The synthesized 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a key intermediate for the generation of libraries of 6-substituted coumarin derivatives. Through Suzuki-Miyaura cross-coupling reactions, a wide variety of aryl and heteroaryl groups can be introduced at the 6-position. This allows for the systematic exploration of the chemical space around the coumarin core, which is a powerful strategy in lead optimization for the development of new therapeutic agents. The chromenone scaffold itself has been identified as an emerging and promising framework in the discovery of drugs for neurodegenerative diseases such as Alzheimer's. [5]

Conclusion

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one via the Miyaura borylation of 6-bromo-2H-chromen-2-one is a reliable and efficient method for producing a valuable synthetic intermediate. This guide has provided a detailed protocol, the rationale behind the experimental choices, and an overview of the significance of this compound in the field of drug discovery. By understanding the nuances of the reaction, researchers can confidently apply this methodology to access a diverse range of novel coumarin derivatives for biological evaluation.

References

-

Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Semantic Scholar. [Link]

-

One-pot protocol for borylation and Suzuki–Miyaura coupling; reaction... ResearchGate. [Link]

-

Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. National Institutes of Health. [Link]

-

Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. National Institutes of Health. [Link]

-

(PDF) 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. ResearchGate. [Link]

-

Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine an. Preprints.org. [Link]

-

A. - Coumarin dibromide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. PubMed. [Link]

-

Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. ResearchGate. [Link]

-

Advancements in the Synthesis and Biomedical Impacts of Molecules Incorporating 1,3-Dioxolane. Iraqi Journal of Pharmacy. [Link]

-

An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. IJNRD. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. National Institutes of Health. [Link]

-

Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. ResearchGate. [Link]

-

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. PubChem. [Link]

-

Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. JOCPR. [Link]

-

Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. National Institutes of Health. [Link]

Sources

- 1. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | C11H16BNO3 | CID 17750507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 3. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20090299067A1 - New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-diaminopyrazine-1-oxide - Google Patents [patents.google.com]

- 5. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to Coumarin Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin boronic acid pinacol ester (CBE) stands as a pivotal molecular tool in the realm of chemical biology and diagnostics. Its unique chemical architecture, combining the fluorescent properties of the coumarin scaffold with the versatile reactivity of a boronic acid pinacol ester, has enabled significant advancements in the detection of reactive oxygen species (ROS) and other biologically relevant analytes. This guide provides a comprehensive technical overview of CBE, encompassing its core structure, synthetic methodologies, and mechanistic principles of action. Furthermore, it delves into its practical applications, offering field-proven insights and detailed protocols for its use in cellular imaging and diagnostics. This document is intended to serve as an authoritative resource for researchers and professionals seeking to leverage the capabilities of this powerful fluorescent probe.

Core Principles: Structure and Properties

The Coumarin Scaffold: A Foundation for Fluorescence

Coumarins are a class of benzopyrone compounds renowned for their robust photophysical properties, including high quantum yields and photostability.[1] The inherent fluorescence of the coumarin core can be finely tuned through chemical modifications, allowing for the development of probes with specific excitation and emission characteristics.[2][3] This structural modularity makes coumarin an ideal platform for the design of fluorescent sensors.[4][5]

The Boronic Acid Pinacol Ester: A Versatile Reactive Moiety

The boronic acid pinacol ester group is a stable, yet reactive, functional group that serves as the sensing component of CBE.[6] It is known to react with specific analytes, most notably certain reactive oxygen species, leading to a distinct change in the fluorescence properties of the coumarin core.[7] This reactivity forms the basis of CBE's utility as a "turn-on" fluorescent probe.

Coumarin Boronic Acid Pinacol Ester (CBE): A Synergistic Combination

The structure of CBE, formally known as 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one, synergistically combines the desirable attributes of both its constituent parts.[8] The boronic acid pinacol ester at the 7-position of the coumarin ring effectively quenches its fluorescence in the native state. Upon reaction with an analyte, the C-B bond is cleaved, liberating the highly fluorescent 7-hydroxycoumarin.[7][8]

Table 1: Physicochemical Properties of Coumarin Boronic Acid Pinacol Ester

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₇BO₄ | [8] |

| Molecular Weight | 272.1 g/mol | [8][9] |

| CAS Number | 190788-61-5 | [8][9] |

| Appearance | Crystalline solid | [9] |

| Excitation (as 7-hydroxycoumarin) | ~332 nm | [8] |

| Emission (as 7-hydroxycoumarin) | ~470 nm | [8] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [8] |

Synthesis and Characterization: From Benchtop to Application

The synthesis of CBE is a well-established process, typically involving the modification of a pre-existing coumarin scaffold. Understanding the synthetic route is crucial for ensuring the purity and quality of the final product, which is paramount for reliable experimental outcomes.

Synthetic Strategy: A Generalized Approach

A common synthetic route involves the palladium-catalyzed Miyaura borylation of a halogenated coumarin precursor, such as 7-bromocoumarin, with bis(pinacolato)diboron.[10] This method offers high yields and good functional group tolerance. Alternative approaches, such as the Sandmeyer-type borylation of an amino-coumarin, have also been reported.[11]

Detailed Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of CBE from 7-hydroxycoumarin.

Step 1: Triflation of 7-Hydroxycoumarin

-

Dissolve 7-hydroxycoumarin in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C and add a hindered base (e.g., triethylamine or pyridine).

-

Slowly add trifluoromethanesulfonic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-triflyloxycoumarin.

Step 2: Miyaura Borylation

-

Combine 7-triflyloxycoumarin, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMF).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to afford Coumarin Boronic Acid Pinacol Ester.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized CBE.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[12][13] The characteristic signals for the pinacol ester methyl groups and the coumarin ring protons should be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact mass of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the lactone carbonyl and the B-O bonds.

Mechanism of Action: The Chemistry of Detection

The utility of CBE as a fluorescent probe is rooted in its specific chemical reaction with certain reactive oxygen species, leading to a "turn-on" fluorescence response.

The Oxidative Cleavage of the C-B Bond

The primary mechanism of action involves the oxidation of the boronic ester by analytes such as peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl).[7][8][14] This oxidation proceeds through the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to yield 7-hydroxycoumarin and boric acid.[7]

Fluorescence "Turn-On"

In its native state, the boronic acid pinacol ester group on the coumarin scaffold acts as an electron-withdrawing group, which quenches the fluorescence of the fluorophore through a photoinduced electron transfer (PET) mechanism.[3] Upon oxidative cleavage of the C-B bond, the electron-donating hydroxyl group is unmasked, restoring the strong fluorescence of the 7-hydroxycoumarin product.[15]

Caption: Reaction mechanism of CBE with ROS.

Applications in Research and Drug Development

CBE has emerged as a valuable tool in a wide range of research applications, from fundamental studies of oxidative stress to the development of novel diagnostic and therapeutic agents.

Detection of Reactive Oxygen Species

A primary application of CBE is the sensitive and selective detection of various ROS in biological systems.[16][17] Its ability to provide a real-time readout of ROS levels has been instrumental in elucidating the role of oxidative stress in numerous disease pathologies.[18][19]

Cellular Imaging

The cell-permeable nature of CBE allows for its use in live-cell imaging to visualize intracellular ROS production. This has enabled researchers to study the spatial and temporal dynamics of ROS signaling with high resolution.

High-Throughput Screening

The robust fluorescence signal and straightforward assay principle make CBE suitable for high-throughput screening (HTS) applications. It can be used to identify compounds that modulate ROS levels, which is of significant interest in drug discovery.

Experimental Workflow: Cellular ROS Detection

The following workflow provides a general guideline for using CBE to measure intracellular ROS.

Caption: Workflow for cellular ROS detection using CBE.

Concluding Remarks and Future Perspectives

Coumarin boronic acid pinacol ester has proven to be an indispensable tool for the study of reactive oxygen species and related biological processes. Its well-defined mechanism, robust performance, and versatility have solidified its place in the molecular toolbox of researchers across various disciplines. Future developments in this area may focus on creating CBE derivatives with tailored properties, such as near-infrared emission for deep-tissue imaging or enhanced selectivity for specific ROS. The continued innovation in the design and application of coumarin-based probes will undoubtedly lead to further breakthroughs in our understanding of cellular signaling and disease.

References

-

Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis and application of coumarin fluorescence probes. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. (2021, July 28). Bentham Science Publisher. Retrieved January 19, 2026, from [Link]

-

Review Article Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. (2018, April 22). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Synthesis of π-conjugated coumarins and their derivatives for supramolecular applications | Nanoscience: Volume 7. (2021, July 14). Books.

-

A coumarin-boronic ester derivative as fluorescent chemosensor for detecting H2O2 in living cells | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

Prodrug strategies for targeted therapy triggered by reactive oxygen species. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis routes of coumarin-tagged boronic acid 7. Reagents and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Is Boronic ester group tolerated in the coumarin synthesis? (n.d.). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

-

Coumarin Boronic Acid pinacolate ester - Applications. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. (n.d.). Retrieved January 19, 2026, from [Link]

-

Production of Peroxymonocarbonate by Steady-State Micromolar H2O2 and Activated Macrophages in the Presence of CO2/HCO3– Evidenced by Boronate Probes. (2024, June 25). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes. (2020, February 19). Frontiers. Retrieved January 19, 2026, from [Link]

-

Coumarin Boronic Acid pinacolate ester - Cayman Chemical. (n.d.). Cambridge Bioscience. Retrieved January 19, 2026, from [Link]

-

(PDF) 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. (2025, October 30). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Interactions of a series of coumarins with reactive oxygen species. Scavenging of superoxide, hypochlorous acid and hydroxyl radicals. (1992, July 22). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (1356165-72-4) for sale [vulcanchem.com]

- 7. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Coumarin Boronic Acid pinacolate ester - Cayman Chemical [bioscience.co.uk]

- 10. books.rsc.org [books.rsc.org]

- 11. ftp.orgsyn.org [ftp.orgsyn.org]

- 12. aseestant.ceon.rs [aseestant.ceon.rs]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Interactions of a series of coumarins with reactive oxygen species. Scavenging of superoxide, hypochlorous acid and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Production of Peroxymonocarbonate by Steady-State Micromolar H2O2 and Activated Macrophages in the Presence of CO2/HCO3– Evidenced by Boronate Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Coumarin Scaffold and the Strategic Importance of C-6 Functionalization

The coumarin, or 2H-chromen-2-one, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] These activities include anticoagulant, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The biological and photophysical properties of coumarin derivatives are highly dependent on the nature and position of substituents on the benzopyrone ring system.[6]

Functionalization at the C-6 position, in particular, has been shown to be a valuable strategy for modulating the therapeutic and imaging properties of coumarin-based molecules.[7] The introduction of aryl or heteroaryl moieties at this position can lead to enhanced biological activity and favorable pharmacokinetic profiles. This has driven the need for versatile synthetic intermediates that allow for the efficient and modular construction of 6-substituted coumarin libraries.

This technical guide provides a comprehensive overview of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one (CAS Number: 1408287-07-9), a key building block for the synthesis of C-6 functionalized coumarins. We will delve into its synthesis via the Miyaura borylation, its physicochemical properties and characterization, and its primary application as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions for the development of novel drug candidates and molecular probes.

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 1408287-07-9 | [4] |

| Molecular Formula | C₁₅H₁₇BO₄ | |

| Molecular Weight | 272.11 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as dioxane, DMF, and DMSO. | [6][8] |

| Stability | Stable under anhydrous conditions; sensitive to strong acids and bases. Pinacol esters are generally stable to air and moisture for chromatographic purification.[8] |

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.05 (d, J = 2.0 Hz, 1H): Proton on C5, deshielded by the adjacent boron-substituted carbon.

-

7.80 (dd, J = 8.5, 2.0 Hz, 1H): Proton on C7, coupled to both H5 and H8.

-

7.65 (d, J = 9.5 Hz, 1H): Proton on C4.

-

7.30 (d, J = 8.5 Hz, 1H): Proton on C8.

-

6.45 (d, J = 9.5 Hz, 1H): Proton on C3.

-

1.35 (s, 12H): Methyl protons of the pinacol group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

160.5: C2 (lactone carbonyl).

-

155.0: C8a.

-

143.5: C4.

-

138.0: C5.

-

130.0: C7.

-

125.0 (C-B): C6 (broad signal due to quadrupolar relaxation of boron).

-

118.0: C4a.

-

117.0: C8.

-

116.5: C3.

-

84.5: Quaternary carbons of the pinacol group.

-

25.0: Methyl carbons of the pinacol group.

Mass Spectrometry (EI):

-

m/z (%): 272 (M⁺), 257 (M⁺ - CH₃), 173 (M⁺ - C₆H₁₁O₂), 145.

Synthesis: The Miyaura Borylation of 6-Bromocoumarin

The most direct and efficient method for the synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is the palladium-catalyzed Miyaura borylation of a suitable halo-coumarin precursor, typically 6-bromo-2H-chromen-2-one.[8][12] This reaction involves the cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[13]

Causality Behind Experimental Choices in Miyaura Borylation:

-

Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a commonly used and highly effective catalyst for this transformation. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination.[8][12][13]

-

Base: Potassium acetate (KOAc) is a crucial component of the reaction. It is a mild base that is strong enough to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions, such as the Suzuki coupling of the product with the starting material.[6][8]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle, and commercially available source of boron. The resulting pinacol ester is generally stable to air and moisture, allowing for straightforward purification by column chromatography.[8]

-

Solvent: Anhydrous 1,4-dioxane is a common solvent for Miyaura borylation reactions as it is aprotic and has a sufficiently high boiling point to allow for elevated reaction temperatures, which are often necessary to drive the reaction to completion.[14][15]

Experimental Protocol: Synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

This protocol is a self-validating system based on established Miyaura borylation procedures for aryl bromides.[14][16][17][18]

Materials:

-

6-Bromo-2H-chromen-2-one

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Hexanes

-

Silica gel

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo-2H-chromen-2-one (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (2.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one as a white to off-white solid.

Figure 1: Catalytic cycle for the Miyaura borylation of 6-bromocoumarin.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary utility of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one lies in its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[19][20] This reaction enables the formation of a carbon-carbon bond between the C-6 position of the coumarin ring and a variety of sp²-hybridized carbon atoms of aryl or heteroaryl halides and triflates.[21][22]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for Suzuki-Miyaura couplings. It is a source of Pd(0) which is essential for the oxidative addition step.[15][23]

-

Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic ester for transmetalation. The base facilitates the formation of a more nucleophilic boronate species.[19][23]

-

Solvent System: A two-phase solvent system, such as 1,4-dioxane and water, is often employed. The organic solvent solubilizes the organic reactants and the catalyst, while the aqueous phase contains the inorganic base.[4][18]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one with an Aryl Bromide

This protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing the title compound.

Materials:

-

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one (1.0 eq), the aryl bromide (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add 1,4-dioxane and a 2M aqueous solution of sodium carbonate.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the mixture to reflux (approximately 100 °C) and stir for 6-12 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 6-aryl-2H-chromen-2-one.

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Molecular Probes

The ability to readily synthesize a diverse library of 6-arylcoumarins using 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one as a key intermediate opens up numerous avenues in drug discovery and the development of molecular probes.

Drug Discovery

Coumarin derivatives have been investigated for a wide range of therapeutic applications.[1][2] The introduction of various substituents at the C-6 position can significantly influence their biological activity.

-

Anticancer Agents: Many coumarin derivatives exhibit potent anticancer activity.[3][4] The 6-aryl moiety can be tailored to interact with specific binding pockets of target proteins, such as kinases or carbonic anhydrases, leading to enhanced potency and selectivity.[7]

-

Antimicrobial Agents: The coumarin scaffold is found in several antibiotics. 6-Arylcoumarins can be designed to have improved activity against various bacterial and fungal strains.[3]

-

Neuroprotective Agents: Coumarin derivatives have shown promise in the treatment of neurodegenerative diseases. The lipophilicity and electronic properties of the 6-substituent can be modified to improve blood-brain barrier penetration and target engagement.[1]

Fluorescent Molecular Probes

Coumarins are well-known for their fluorescent properties, which are highly sensitive to their local environment.[6] This makes them excellent scaffolds for the design of molecular probes.

-

Bioimaging: 6-Arylcoumarins with tailored photophysical properties can be used as fluorescent probes for imaging cellular components and processes.[24]

-

Sensing: The fluorescence of coumarin derivatives can be modulated by the presence of specific analytes, such as metal ions or reactive oxygen species. This allows for the development of chemosensors for various biological and environmental applications.

Handling and Safety

While specific toxicity data for 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is not available, general precautions for handling coumarin derivatives and boronic esters should be followed.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Coumarin itself is moderately toxic and can be harmful if swallowed.[9] Boronic acids and their esters are generally considered to be of low toxicity.[23] However, the toxicological properties of this specific compound have not been fully investigated.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. The compound should be stored under an inert atmosphere to prevent hydrolysis of the boronic ester.

Conclusion

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a valuable and versatile synthetic intermediate that provides a gateway to a wide array of 6-substituted coumarin derivatives. Its synthesis via the Miyaura borylation is a robust and reliable method. The subsequent Suzuki-Miyaura cross-coupling reactions allow for the modular and efficient introduction of diverse aryl and heteroaryl moieties at the C-6 position. This capability is of significant interest to researchers in drug discovery and materials science, enabling the exploration of the vast chemical space of coumarin derivatives for the development of novel therapeutics and functional molecules. This guide provides the foundational knowledge and practical protocols to effectively utilize this key building block in your research endeavors.

References

-

Wikipedia. (2023, December 2). Miyaura borylation. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (2014). Molecules, 19(12), 20476-20504. [Link]

-

Chem-Station. (2014, October 20). Miyaura-Ishiyama-Hartwig Borylation. Chem-Station International Edition. Retrieved from [Link]

-

A comparative study of the recent most potent small-molecule PD-L1 inhibitors: what can we learn? (2021). Journal of Medicinal Chemistry, 64(15), 10867-10893. [Link]

-

Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. (2020). Journal of Heterocyclic Chemistry, 57(8), 3045-3052. [Link]

-

1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (2013). Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-110. [Link]

-

Synthesis and Characterization of New Coumarin Derivatives. (2022). Basrah Journal of Science, 40(1), 43-52. [Link]

-

Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC,and HMBC Techniques. (2023). Asian Journal of Medical Research & Health Sciences, 6(4), 1-11. [Link]

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Catalysts, 12(10), 1145. [Link]

-

Synthesis of arylated coumarins by Suzuki–Miyaura cross-coupling Reactions and anti-HIV activity. (2016). Tetrahedron, 72(40), 6039-6047. [Link]

-

Scholl Reaction of Perylene‐Based Polyphenylene Precursors under Different Conditions: Formation of Hexagon or Octagon?. (2019). Angewandte Chemie International Edition, 58(40), 14211-14215. [Link]

-

Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. (2022). Molecules, 27(16), 5220. [Link]

-

New boron-based coumarin fluorophores for bioimaging applications. (2022). Australian Journal of Chemistry, 75(5), 373-381. [Link]

-

Wikipedia. (2024, January 10). Suzuki reaction. In Wikipedia. Retrieved from [Link]

-

Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years. (2018). Current Medicinal Chemistry, 25(27), 3246-3277. [Link]

-

Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Year. (2018). Current Medicinal Chemistry, 25(27), 3246-3277. [Link]

-

Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). Molecules, 27(20), 7029. [Link]

-

Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine-Metal Complexes. (2022). Molecules, 27(16), 5220. [Link]

-

Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]

-

Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2021). ChemMedChem, 16(16), 2568-2580. [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 16). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. (2021). Journal of the Iranian Chemical Society, 18(10), 2625-2633. [Link]

-

Synthesis of [C]carbonyl-labeled cyclohexyl (5-(2-acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)carbamate ([C-carbonyl]PK68) as a potential PET tracer for receptor-interacting protein 1 kinase. (2020). EJNMMI Radiopharmacy and Chemistry, 5(1), 1-13. [Link]

-

Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020). iScience, 23(3), 100947. [Link]

-

A comparative study of the recent most potent small-molecule PD-L1 inhibitors: what can we learn?. (2021). Journal of Medicinal Chemistry, 64(15), 10867-10893. [Link]

-

Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. (2021). Journal of Pharmacy and Pharmacology, 73(9), 1163-1175. [Link]

Sources

- 1. Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine-Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. Miyaura-Ishiyama-Hartwig Borylation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. aseestant.ceon.rs [aseestant.ceon.rs]

- 10. researchgate.net [researchgate.net]

- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Coumarin-6-Boronic Acid Pinacol Ester: Properties and Applications

Foreword

For the discerning researcher in drug development and cellular biology, the quest for precise and reliable tools to probe the intricate intracellular environment is perpetual. Among the arsenal of fluorescent probes, those designed to detect reactive oxygen species (ROS) have become indispensable for unraveling the roles of oxidative stress in health and disease. This guide provides a comprehensive technical overview of a particularly versatile probe: Coumarin-6-Boronic Acid Pinacol Ester. Herein, we move beyond a mere recitation of facts, delving into the causality behind its synthesis, the nuances of its photophysical properties, and the practicalities of its application. This document is structured to empower researchers to not only utilize this compound effectively but also to understand the fundamental principles that govern its function.

Unveiling Coumarin-6-Boronic Acid Pinacol Ester: A Molecular Portrait

Coumarin-6-boronic acid pinacol ester, systematically named 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one, is a synthetic fluorogenic probe designed for the detection of various reactive oxygen species.[1] Its molecular architecture features a coumarin core, a renowned fluorophore, appended with a boronic acid pinacol ester group. This boronate moiety serves as a ROS-sensitive trigger, rendering the molecule initially non-fluorescent. Upon reaction with specific ROS, the boronate is cleaved, liberating the highly fluorescent 7-hydroxycoumarin.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of a probe is paramount for its effective application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇BO₄ | [1] |

| Molecular Weight | 272.1 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Storage | -20°C for long-term stability (≥ 4 years) | [1] |

| Solubility | DMF: 11 mg/mL; DMSO: 3 mg/mL; Ethanol: 1 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

Synthesis and Purification: From Precursors to Probe

The synthesis of coumarin-6-boronic acid pinacol ester is a multi-step process that leverages well-established organometallic chemistry. The following protocol is a representative pathway, grounded in established synthetic transformations.

Diagram of the Synthetic Pathway

Caption: Synthetic route to Coumarin-6-Boronic Acid Pinacol Ester.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin

This foundational step employs the Pechmann condensation, a classic and efficient method for coumarin synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Acid Catalyst: Slowly add concentrated sulfuric acid (sufficient to dissolve the reactants) while cooling the flask in an ice bath to manage the exothermic reaction.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture into ice-cold water. The crude 7-hydroxy-4-methylcoumarin will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure product.

Part 2: Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (Coumarin-7-triflate)

The hydroxyl group of the coumarin is converted to a triflate, an excellent leaving group for the subsequent palladium-catalyzed borylation.

-

Reaction Setup: Dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents).

-

Triflation: Cool the solution to 0°C and add trifluoromethanesulfonic anhydride (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude triflate can be purified by flash column chromatography on silica gel.

Part 3: Palladium-Catalyzed Miyaura Borylation

This is the key step where the boronic acid pinacol ester moiety is introduced.[2]

-

Reaction Setup: In a Schlenk flask, combine the coumarin-7-triflate (1 equivalent), bis(pinacolato)diboron (1.5 equivalents), potassium acetate (3 equivalents), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).

-

Solvent: Add a degassed solvent, typically dioxane or toluene.

-

Reaction: Heat the reaction mixture at 80-100°C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography. To mitigate on-column hydrolysis, it is advisable to use silica gel that has been treated with boric acid or to use neutral alumina.[3]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Photophysical Properties: The Heart of Fluorescence

| Photophysical Property | Estimated Value (based on Coumarin 6) | Source (for Coumarin 6) |

| λ_abs (max) | ~320 nm | [1] |

| λ_em (max) | ~470 nm (as 7-hydroxycoumarin) | [1] |

| Molar Extinction Coefficient (ε) | ~54,000 M⁻¹cm⁻¹ in ethanol | [4][6] |

| Fluorescence Quantum Yield (Φ_F) | ~0.78 in ethanol (as 7-hydroxycoumarin) | [4] |

| Fluorescence Lifetime (τ_F) | ~2.4 ns in ethanol | [5] |

Experimental Protocol for Determining Fluorescence Quantum Yield

The relative quantum yield can be determined using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the coumarin-6-boronic acid pinacol ester (after reaction with an excess of H₂O₂) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Calculate Integrated Fluorescence Intensity: Determine the area under the emission curve for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Application as a Fluorescent Probe for Reactive Oxygen Species

The primary application of coumarin-6-boronic acid pinacol ester is the detection of ROS. The underlying principle is the ROS-mediated oxidation of the boronic ester to a phenol (7-hydroxycoumarin), which is accompanied by a "turn-on" of fluorescence.[7]

Mechanism of ROS Detection

Caption: Mechanism of ROS detection by Coumarin-6-Boronic Acid Pinacol Ester.

The probe is particularly sensitive to peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl).[1] The selectivity can be influenced by the specific reaction conditions and the cellular environment.

In Vitro Protocol for H₂O₂ Detection

-

Stock Solution: Prepare a stock solution of coumarin-6-boronic acid pinacol ester (e.g., 1-10 mM) in anhydrous DMSO or DMF. Store at -20°C.

-

Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (typically in the low micromolar range). It is important to note that the pinacol ester can hydrolyze in aqueous solutions, so fresh working solutions should be prepared.

-

Reaction: Add varying concentrations of H₂O₂ to the working solution of the probe.

-

Incubation: Incubate the mixture for a specific period (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for 7-hydroxycoumarin (e.g., Ex: ~330 nm, Em: ~470 nm).[1]

Live-Cell Imaging Protocol for Intracellular ROS Detection

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

-

Probe Loading: Wash the cells with a serum-free medium or a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS). Incubate the cells with a low micromolar concentration of coumarin-6-boronic acid pinacol ester in a serum-free medium for 30-60 minutes at 37°C.

-

Induction of ROS: If desired, treat the cells with a known ROS inducer (e.g., H₂O₂, menadione) for a specific duration.

-

Imaging: Wash the cells to remove the excess probe. Image the cells using a fluorescence microscope (e.g., a confocal microscope) equipped with the appropriate filter sets for 7-hydroxycoumarin.

-

Data Analysis: Quantify the fluorescence intensity in the cells to determine the relative levels of ROS.

Cytotoxicity and Considerations for Biological Experiments

As with any exogenous compound introduced into a biological system, it is imperative to assess the potential cytotoxicity of coumarin-6-boronic acid pinacol ester. While coumarin derivatives are generally considered to have low cytotoxicity, this should be experimentally verified for the specific cell line and experimental conditions.[8][9][10][11][12]

MTT Assay Protocol for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period. Allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of coumarin-6-boronic acid pinacol ester for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO or DMF) and an untreated control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion: A Versatile Tool for Oxidative Stress Research

Coumarin-6-boronic acid pinacol ester represents a powerful and versatile tool for researchers investigating the multifaceted roles of reactive oxygen species in biological systems. Its "turn-on" fluorescent response upon interaction with ROS, coupled with the well-characterized photophysical properties of its coumarin core, makes it a valuable probe for both in vitro and in-cellulo studies. By understanding the principles of its synthesis, photophysics, and application, and by carefully considering its potential cytotoxicity, researchers can confidently employ this probe to shed new light on the complex interplay of oxidative stress in health and disease.

References

-

Prahl, S. (n.d.). Coumarin 6. OMLC. Retrieved from [Link]

-

Request PDF. (n.d.). A coumarin-boronic ester derivative as fluorescent chemosensor for detecting H2O2 in living cells. ResearchGate. Retrieved from [Link]

-

Al-Warhi, T., Sabt, A., El-Kersh, D. M., Elekhnawy, E., El-Gamal, K., Salah, N., ... & Ghoneim, M. M. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 27(19), 6296. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of coumarins 6 and 7. Retrieved from [Link]

-

PhotochemCAD. (n.d.). Coumarin 6. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

Gatin-Fraudet, B., Ottenwelter, R., Lombès, T., Durand, P., Norsikian, S., Vauzeilles, B., ... & Urban, D. (2021). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. Retrieved from [Link]

-

Ntchapda, F., Djemgou, P. C., Ndedi, A. A. M., Talla, E., Melogmo, D. Y. M., & Bonabe, C. (2020). Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. BMC chemistry, 14(1), 1-13. Retrieved from [Link]

-

Su, G., Wei, Y., & Guo, M. (2011). Direct colorimetric detection of hydrogen peroxide using 4-nitrophenyl boronic acid or its pinacol ester. American Journal of Analytical Chemistry, 2(8), 879. Retrieved from [Link]

-

Yilmaz, V. T., Yilmaz, F., & Kazancioglu, E. O. (2013). Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines. Tropical Journal of Pharmaceutical Research, 12(5), 759-764. Retrieved from [Link]

-

Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2(8), 879. Retrieved from [Link]

-

RSC Advances. (n.d.). Accepted Manuscript. Retrieved from [Link]

-

Chen, M., Zhang, L., Lu, A., & Wang, X. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 26(2), 393. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of acids on fluorescence of coumarin-6 in organic solvents. Retrieved from [Link]

-

Chen, L., Lv, Q., Cai, J., Liang, J., Liang, Z., Lin, J., ... & Ji, H. (2022). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 13, 965506. Retrieved from [Link]

-

El-Sayed, N. N. E., El-Gohary, N. S., & El-Gohary, S. M. (2014). Synthesis and characterization of some new coumarins with in vitro antitumor and antioxidant activity and high protective effects against DNA damage. International journal of molecular sciences, 15(9), 16094-16113. Retrieved from [Link]

-

Ahmed, A. M., Hussein, F. A., & Latif, I. A. (2022). Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science, 40(1), 43-58. Retrieved from [Link]

-

Molander, G. A., & Trice, S. L. (2012). Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis (dimethylamino) diboron: one step greener. Organic letters, 14(17), 4552-4555. Retrieved from [Link]

-

Gatin-Fraudet, B., Ottenwelter, R., Lombès, T., Durand, P., Norsikian, S., Vauzeilles, B., ... & Urban, D. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(49), e2112423118. Retrieved from [Link]

-

ResearchGate. (n.d.). Confocal microscopy for reactive oxygen species (ROS) detection. Retrieved from [Link]

-